[4-(Phenanthren-9-YL)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenanthren-9-YL)phenylmethanone: is a chemical compound that features a phenanthrene moiety attached to a phenyl group, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenanthren-9-YL)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses phenanthrene and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 4-(Phenanthren-9-YL)phenylmethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Phenanthren-9-YL)phenylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 4-(Phenanthren-9-YL)phenylmethanone is used as a building block in organic synthesis, particularly in the development of polycyclic aromatic hydrocarbons and other complex molecules.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Industry: In the industrial sector, 4-(Phenanthren-9-YL)phenylmethanone can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Phenanthren-9-YL)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenanthrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
4-(Phenanthren-9-YL)phenylmethanol: Similar structure but with an alcohol group instead of a ketone.
4-(Phenanthren-9-YL)phenylamine: Contains an amine group instead of a ketone.
Uniqueness: 4-(Phenanthren-9-YL)phenylmethanone is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and amine analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
922529-74-6 |
---|---|
Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-phenanthren-9-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-8-2-1-3-9-20)21-16-14-19(15-17-21)26-18-22-10-4-5-11-23(22)24-12-6-7-13-25(24)26/h1-18H |
InChI Key |
PGJUAKXNFVEWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.